
8-Isopropyl-6-methyl-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyl-6-methyl-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of an isopropyl group at the 8th position and a methyl group at the 6th position of the purine ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-6-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloro-4,5-diaminopyrimidine with isopropyl alcohol and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by the size of the amide groups and does not require metal catalysts .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow biocatalysis. This method uses enzymes such as lipase TL IM from Thermomyces lanuginosus to catalyze the reaction. The process involves optimizing parameters like solvent, reaction temperature, and substrate ratio to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 8-Isopropyl-6-methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the purine ring .
Aplicaciones Científicas De Investigación
8-Isopropyl-6-methyl-1H-purine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other purine derivatives with potential biological activities.
Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: It is used in the synthesis of nucleoside analogs, which are important in the pharmaceutical industry for developing antiviral and anticancer drugs
Mecanismo De Acción
The mechanism of action of 8-Isopropyl-6-methyl-1H-purine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes involved in DNA and RNA synthesis, thereby affecting cellular proliferation and survival. For example, it may inhibit kinases like DAPK-1, leading to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
6-Mercaptopurine: Used as an antimetabolite in cancer treatment, it inhibits DNA and RNA synthesis.
Xanthine Derivatives: These include caffeine and theophylline, which have stimulant and bronchodilator effects.
Other Purine Derivatives: Compounds like 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine have shown antiproliferative activity against leukemia cells.
Uniqueness: 8-Isopropyl-6-methyl-1H-purine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and drug development.
Propiedades
Número CAS |
953072-06-5 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
6-methyl-8-propan-2-yl-7H-purine |
InChI |
InChI=1S/C9H12N4/c1-5(2)8-12-7-6(3)10-4-11-9(7)13-8/h4-5H,1-3H3,(H,10,11,12,13) |
Clave InChI |
ZDUQDRGNCVXDEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=N1)N=C(N2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


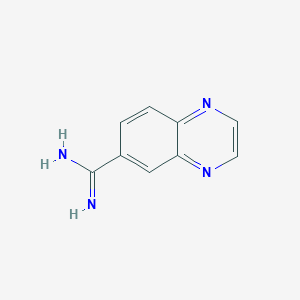

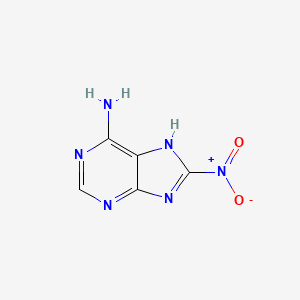


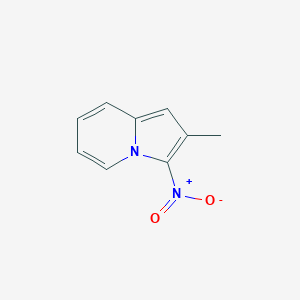

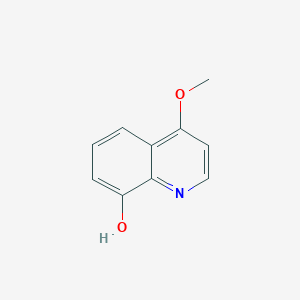
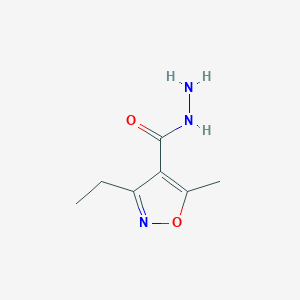


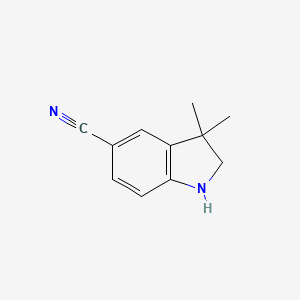
![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)

